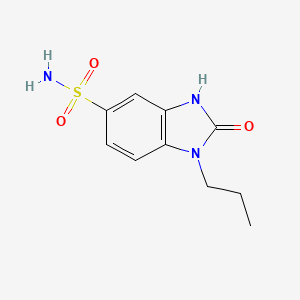

2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Beschreibung

2-Oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a sulfur-containing heterocyclic compound featuring a benzodiazole core fused with a sulfonamide group. The 1,3-benzodiazole scaffold is characterized by a seven-membered ring system with two nitrogen atoms at positions 1 and 2. The propyl substituent at position 1 and the sulfonamide group at position 5 contribute to its unique physicochemical and pharmacological properties. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or stability .

Eigenschaften

IUPAC Name |

2-oxo-1-propyl-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-2-5-13-9-4-3-7(17(11,15)16)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14)(H2,11,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSSKTDYKDTABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195353 | |

| Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-79-5 | |

| Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxo-1-propyl-1H-benzimidazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzene sulfonamide with propyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Pharmaceuticals: It serves as a precursor for the synthesis of drugs with potential anti-inflammatory and analgesic properties.

Wirkmechanismus

The mechanism of action of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide with structurally related benzodiazepine and benzodiazole derivatives. Key distinctions arise from substituent positioning, steric effects, and functional group interactions.

Table 1: Comparative Analysis of Benzodiazole/Benzodiazepine Derivatives

Key Findings:

Core Structure Influence :

- The 1,3-benzodiazole core in the target compound differs from 1,4- or 1,5-benzodiazepines in nitrogen positioning, which alters electron distribution and hydrogen-bonding capacity. This impacts receptor binding selectivity; for example, 1,5-benzodiazepines exhibit affinity for mGluR2 receptors, while 1,4-benzodiazepines (e.g., Methylclonazepam) target GABAA receptors.

Substituent Effects: The propyl group at position 1 in the target compound introduces steric bulk compared to methyl or acetyl groups in analogs (e.g., 1a or Methylclonazepam). This may reduce metabolic degradation but could hinder binding to compact active sites. This feature is shared with compound 8h, which shows bromodomain inhibition, suggesting sulfonamides may stabilize interactions with polar residues in enzymatic pockets.

Synthetic Challenges :

- Acylation regioselectivity observed in 1,5-benzodiazepines (e.g., preferential N1-acetylation in compound 1a due to steric shielding) contrasts with the target compound’s synthesis. The discontinued commercial status of the target compound may reflect difficulties in achieving similar regiocontrol during sulfonamide functionalization.

Biological Activity: While radiolabelled 1,5-benzodiazepines show promise in PET/SPECT imaging, the target compound’s sulfonamide group and propyl chain could position it for analogous applications in targeted therapy or diagnostics.

Biologische Aktivität

2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to delve into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways affected, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is with a molecular weight of approximately 255.30 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 255.30 g/mol |

| CAS Number | 1000932-79-5 |

| Solubility | Soluble in water |

The exact mechanism of action for 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide remains largely uncharacterized. However, as a derivative of imidazole and benzodiazole, it is hypothesized to interact with various biological targets through mechanisms such as:

- Competitive Inhibition : Binding to active sites on enzymes or receptors.

- Allosteric Modulation : Inducing conformational changes in target proteins.

These interactions may influence several biochemical pathways associated with inflammation, tumor growth, and microbial resistance .

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can inhibit the growth of various bacterial strains. The sulfonamide group is particularly noted for its efficacy against Gram-positive bacteria.

Anti-inflammatory Effects

Benzodiazole compounds are also investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with sulfonamide groups displayed lower minimum inhibitory concentration (MIC) values compared to controls .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 2-Oxo Propyl Benzodiazole | 6.25 | 12.5 |

| Control (Ciprofloxacin) | 0.25 | 0.25 |

Study 2: Anticancer Activity

In another investigation focused on quinazoline derivatives, several compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2 and MCF7). These findings suggest that similar structural modifications in benzodiazoles might yield compounds with comparable anticancer activities .

Q & A

Q. What are the recommended synthetic routes for 2-oxo-1-propyl-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and sulfonamide formation. Key steps include:

- Step 1 : Formation of the benzodiazole core via cyclization of substituted aniline derivatives under controlled pH (5–7) and temperature (60–80°C).

- Step 2 : Introduction of the propyl group using alkylation agents (e.g., 1-bromopropane) in anhydrous solvents like DMF or THF.

- Step 3 : Sulfonamide functionalization via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine). Optimization requires monitoring reaction progress using HPLC and adjusting parameters like temperature, solvent polarity, and catalyst loading. For example, yields improve significantly when reactions are conducted under inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the sulfonamide (-SO₂NH₂) and benzodiazole moieties.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) and monitor intermediates.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related sulfonamide derivatives .

Q. How can researchers screen for potential biological activity in vitro?

Initial screening involves:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using spectrophotometric methods to measure IC₅₀ values.

- Antimicrobial Susceptibility Testing : Agar dilution or microbroth dilution assays to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate safety margins .

Q. What structural features influence this compound’s physicochemical properties?

Key features include:

- Benzodiazole Core : Provides rigidity and π-π stacking potential.

- Sulfonamide Group : Enhances solubility in polar solvents and hydrogen-bonding capacity.

- Propyl Side Chain : Modulates lipophilicity (logP ~2.1–2.5), impacting membrane permeability. Computational tools like MarvinSketch or ACD/Labs can predict pKa (e.g., sulfonamide NH ~10–11) .

Q. What are the critical safety considerations for handling and storage?

- Storage : Keep in airtight containers at –20°C under anhydrous conditions to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) due to potential irritancy.

- Waste Disposal : Neutralize with dilute NaOH before disposal to deactivate reactive intermediates .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Purity Reassessment : Re-analyze compound batches via HPLC-MS to exclude degradation products.

- Dose-Response Repetition : Conduct triplicate experiments with stricter statistical thresholds (p < 0.01) .

Q. What computational methods are effective for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., carbonic anhydrase).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent.

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with activity using descriptors like Hammett constants .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies using accelerated degradation protocols:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.

- Thermal Stability : Heat at 40–60°C for 1 week; assess decomposition products via LC-MS. Data from related sulfonamides suggest optimal stability at pH 6–8 and ≤25°C .

Q. What strategies optimize selectivity for specific enzyme isoforms?

- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) to exploit isoform-specific binding pockets.

- Fragment-Based Screening : Identify key pharmacophores using X-ray co-crystallography (e.g., with human carbonic anhydrase II vs. IX).

- Free Energy Perturbation (FEP) : Predict binding affinity differences between isoforms computationally .

Q. How can structure-activity relationships (SARs) guide derivative design?

SAR analysis of analogs reveals:

| Modification | Effect on Activity |

|---|---|

| Propyl → Ethyl | Reduced lipophilicity; lower IC₅₀ against CA-II |

| Sulfonamide → Carbamate | Loss of hydrogen bonding; abolished activity |

| Benzodiazole → Benzoxazole | Improved metabolic stability but lower solubility |

| Prioritize modifications that balance potency, selectivity, and ADME properties . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.